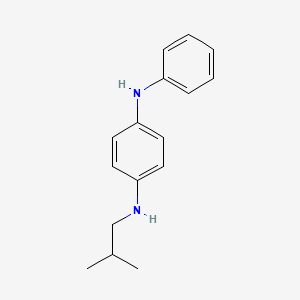
N~1~-(2-Methylpropyl)-N~4~-phenylbenzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(2-Methylpropyl)-N~4~-phenylbenzene-1,4-diamine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a benzene ring substituted with an amine group at the 1 and 4 positions, along with a 2-methylpropyl group and a phenyl group. It is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Methylpropyl)-N~4~-phenylbenzene-1,4-diamine typically involves a multi-step process starting from benzene derivatives. One common method involves the nitration of benzene to form nitrobenzene, followed by reduction to aniline. The aniline derivative is then subjected to alkylation and further functionalization to introduce the 2-methylpropyl and phenyl groups .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation and Friedel-Crafts alkylation reactions. These methods are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-(2-Methylpropyl)-N~4~-phenylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amine derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, substituted aromatic amines, and various functionalized benzene derivatives .
Wissenschaftliche Forschungsanwendungen
N~1~-(2-Methylpropyl)-N~4~-phenylbenzene-1,4-diamine is utilized in several scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of rubber chemicals, antioxidants, and stabilizers
Wirkmechanismus
The mechanism of action of N1-(2-Methylpropyl)-N~4~-phenylbenzene-1,4-diamine involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It also participates in the formation of reactive intermediates that can interact with biological macromolecules, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~1~-(2-Methylpropyl)-N~4~-phenylbenzene-1,4-diamine: shares similarities with other aromatic amines such as aniline, toluidine, and xylidine.
Unique Features: Unlike its counterparts, this compound has a unique combination of substituents that confer distinct chemical and physical properties, making it suitable for specific applications in polymer and pharmaceutical industries
Highlighting Uniqueness
The presence of both 2-methylpropyl and phenyl groups on the benzene ring enhances its reactivity and stability, distinguishing it from other aromatic amines. This unique structure allows for versatile applications and makes it a valuable compound in various research and industrial fields .
Eigenschaften
CAS-Nummer |
67447-42-1 |
|---|---|
Molekularformel |
C16H20N2 |
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
1-N-(2-methylpropyl)-4-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C16H20N2/c1-13(2)12-17-14-8-10-16(11-9-14)18-15-6-4-3-5-7-15/h3-11,13,17-18H,12H2,1-2H3 |
InChI-Schlüssel |
UQGWMGDVLKILAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNC1=CC=C(C=C1)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



stannane](/img/structure/B14472292.png)
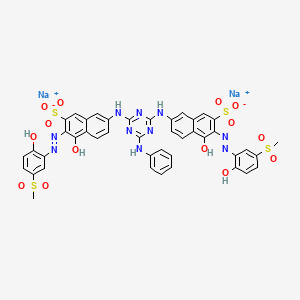
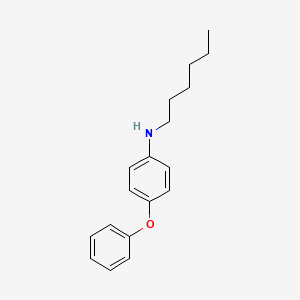
![N-[2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethylidene]hydroxylamine](/img/structure/B14472311.png)
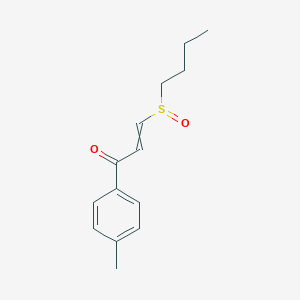
![2-Chloro-N-[(2,2-diphenylcyclopropyl)methyl]acetamide](/img/structure/B14472321.png)
![3-Triethoxysilylpropan-1-amine;trimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14472329.png)

![2-[Bis[(4-chlorophenyl)methyl]amino]acetic acid;hydrochloride](/img/structure/B14472337.png)
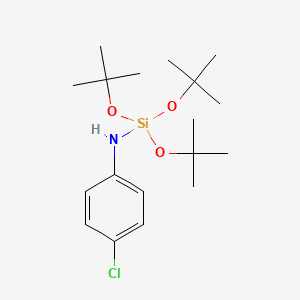

![Diazene, (4-methylphenyl)[[(4-methylphenyl)hydrazono]phenylmethyl]-](/img/structure/B14472359.png)
![7-(Furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,9]heptadec-13-ene-5,15-dione](/img/structure/B14472360.png)
